molecular formula C7H6BrI B1273150 2-Bromo-5-iodotoluene CAS No. 202865-85-8

2-Bromo-5-iodotoluene

Cat. No.: B1273150
CAS No.: 202865-85-8
M. Wt: 296.93 g/mol
InChI Key: QSQOGKONVJDRNH-UHFFFAOYSA-N
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Description

2-Bromo-5-iodotoluene, also known as 1-bromo-4-iodo-2-methylbenzene, is an organic compound with the molecular formula C7H6BrI. It is a halogenated derivative of toluene, characterized by the presence of both bromine and iodine atoms on the benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

2-Bromo-5-iodotoluene plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a building block in the synthesis of more complex molecules. The compound interacts with various enzymes and proteins, facilitating halogenation reactions. For instance, it can undergo Suzuki coupling reactions with phenylboronic acid to yield corresponding carboxylic acids . These interactions are crucial for the development of pharmaceuticals and other biologically active compounds.

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s halogen atoms can participate in halogen bonding, affecting the structure and function of cellular proteins. This can lead to alterations in cell signaling pathways, potentially impacting processes such as cell growth, differentiation, and apoptosis . Additionally, this compound may affect gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of halogen bonds with biomolecules. These bonds can influence the conformation and activity of enzymes and proteins, leading to changes in their function. For example, the compound can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction . Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be light-sensitive and should be stored in dark conditions to prevent degradation . Over time, the compound may undergo chemical changes that can affect its activity and function. Long-term studies in in vitro and in vivo settings have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can interact with other biomolecules, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its overall activity and toxicity, as the metabolites may have different properties compared to the parent compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can impact its activity and function. For example, high concentrations of this compound in certain tissues may enhance its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in different subcellular locations can influence its interactions with biomolecules and its overall impact on cellular function. For instance, localization within the nucleus may enhance its effects on gene expression, while localization in the cytoplasm may affect metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodotoluene typically involves a multi-step reaction process. One common method starts with the iodination of o-toluidine, followed by bromination. The steps are as follows:

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, with careful control of reaction conditions to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-iodotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-5-iodotoluene is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Used in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Medicine: Acts as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Employed in the production of specialty chemicals and materials .

Comparison with Similar Compounds

  • 2-Bromo-4-iodotoluene
  • 2-Bromo-3-iodotoluene
  • 2-Iodo-5-bromotoluene

Comparison: 2-Bromo-5-iodotoluene is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in certain coupling reactions and as an intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

1-bromo-4-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQOGKONVJDRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370807
Record name 2-Bromo-5-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202865-85-8
Record name 2-Bromo-5-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-iodotoluene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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